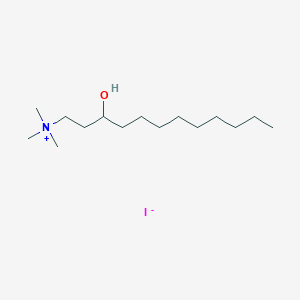
3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a long dodecyl chain and a trimethylammonium group, making it a surfactant with significant applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide typically involves the quaternization of dodecylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
Dodecylamine+Methyl Iodide→3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds.
Scientific Research Applications
3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in cell lysis and DNA extraction protocols due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and other biological structures. This interaction can lead to cell lysis, making it useful in various biological applications.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium Bromide: Similar in structure but with a bromide ion instead of iodide.
Tetradonium Bromide: Another quaternary ammonium compound with a longer alkyl chain.
Uniqueness
3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide is unique due to its specific combination of a dodecyl chain and a trimethylammonium group, along with the iodide ion. This combination gives it distinct surfactant properties and makes it suitable for specific applications in chemistry, biology, and industry.
Properties
CAS No. |
88552-95-8 |
|---|---|
Molecular Formula |
C15H34INO |
Molecular Weight |
371.34 g/mol |
IUPAC Name |
3-hydroxydodecyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C15H34NO.HI/c1-5-6-7-8-9-10-11-12-15(17)13-14-16(2,3)4;/h15,17H,5-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OYBGJWYJMHZPSS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CC[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















